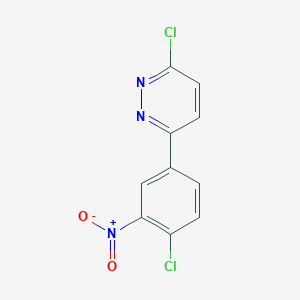

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

CAS No.: 1105194-78-2

Cat. No.: VC2987394

Molecular Formula: C10H5Cl2N3O2

Molecular Weight: 270.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105194-78-2 |

|---|---|

| Molecular Formula | C10H5Cl2N3O2 |

| Molecular Weight | 270.07 g/mol |

| IUPAC Name | 3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine |

| Standard InChI | InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H |

| Standard InChI Key | LGVZSMPAKLBSQR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine represents an important class of disubstituted pyridazine derivatives with distinctive chemical properties derived from its heterocyclic structure. The compound's core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), which creates an electron-deficient system with unique electronic properties. The presence of a chlorine atom at position 3 of the pyridazine ring makes it particularly susceptible to nucleophilic substitution reactions, serving as a versatile handle for further functionalization. The 4-chloro-3-nitrophenyl substituent at position 6 adds additional complexity to the molecule, with both the chloro and nitro groups influencing the electronic distribution throughout the structure. This specific substitution pattern creates a compound with multiple reactive sites that can be selectively modified through various chemical transformations, making it valuable in synthetic organic chemistry.

Basic Identification Data

The fundamental identification parameters for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine provide essential information for researchers working with this compound. According to the chemical database information, this compound is identified by the CAS registry number 1105194-78-2, which serves as its unique identifier in chemical literature and databases. It has a molecular formula of C10H5Cl2N3O2, indicating the presence of 10 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms within its structure. The molecular weight of 270.07 g/mol places it in the small-molecule category, which is often advantageous for drug development due to favorable pharmacokinetic properties. The compound can be further identified by its Standard InChI: InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H and InChIKey: LGVZSMPAKLBSQR-UHFFFAOYSA-N, which are important for database searches and computational analyses.

Structural Features and Chemical Properties

The structural characteristics of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine significantly influence its physical properties and chemical reactivity. The pyridazine ring contains two adjacent nitrogen atoms that create an electron-deficient aromatic system, making positions 3 and 6 particularly susceptible to nucleophilic attack. The chlorine substituent at position 3 acts as an excellent leaving group, facilitating various substitution reactions that can lead to diverse derivatives. The 4-chloro-3-nitrophenyl group at position 6 introduces additional reactivity sites, with the nitro group serving as a strong electron-withdrawing substituent that affects the electron density distribution throughout the molecule. Based on the properties of similar compounds, this pyridazine derivative is likely to be a crystalline solid with a melting point in the range of 180-220°C. It is expected to have limited solubility in water but good solubility in organic solvents such as DMSO, DMF, and dichloromethane, which is typical for compounds with this type of structure.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides valuable context for understanding the unique properties of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. Table 1 presents a comparison with two closely related pyridazine derivatives, highlighting the structural differences that may influence their respective properties and applications.

| Property | 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine | 3-Chloro-6-(4-chlorophenyl)pyridazine | 3-Chloro-6-(4-nitrophenyl)pyridazine |

|---|---|---|---|

| CAS Number | 1105194-78-2 | 58059-29-3 | 99708-47-1 |

| Molecular Formula | C10H5Cl2N3O2 | C10H6Cl2N2 | C10H6ClN3O2 |

| Molecular Weight | 270.07 g/mol | 225.07 g/mol | 235.63 g/mol |

| Key Structural Features | Pyridazine with 3-chloro and 6-(4-chloro-3-nitrophenyl) substituents | Pyridazine with 3-chloro and 6-(4-chlorophenyl) substituents | Pyridazine with 3-chloro and 6-(4-nitrophenyl) substituents |

| Electron-Withdrawing Groups | Two (nitro and two chloro) | Two chloro groups | Nitro and chloro |

| Synthetic Accessibility | Moderate complexity | Lower complexity | Moderate complexity |

The primary structural difference among these compounds is the substitution pattern on the phenyl ring attached to the pyridazine core. The compound of interest contains both chloro and nitro substituents on the phenyl ring, while the related compounds contain either only a chloro group or only a nitro group. These differences in electronic effects and substitution patterns may influence the reactivity, physical properties, and potential applications of these compounds in various fields .

| Parameter | Typical Conditions | Considerations for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine |

|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Excess POCl3 often used (5-10 equivalents) |

| Co-solvent/Additive | Dimethylformamide (DMF) | Enhances reactivity and may influence selectivity |

| Temperature | 75-90°C (steam bath) | May require optimization due to nitro group presence |

| Reaction Time | 4-5 hours | Monitoring by TLC recommended to determine completion |

| Workup Procedure | Quenching in ice water, filtration | Careful temperature control during quenching (<40°C) |

| Purification | Recrystallization from DMF-water | Multiple recrystallizations may be necessary for high purity |

| Expected Yield | 70-95% | May vary based on precise substrate structure and conditions |

Table 2: Potential reaction conditions for the chlorination step in the synthesis of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine based on literature precedents.

| Reactive Site | Potential Transformations | Resulting Functionalities | Applications |

|---|---|---|---|

| 3-Chloro (pyridazine) | Nucleophilic substitution with amines, thiols, alcohols | Amino, thio, alkoxy derivatives | Modification of electronic properties, introduction of H-bonding sites |

| 4-Chloro (phenyl) | Metal-catalyzed cross-coupling (Suzuki, Stille, etc.) | Aryl, heteroaryl, alkyl derivatives | Extension of conjugation, modulation of electronic properties |

| 3-Nitro (phenyl) | Reduction to amino group | Aniline derivatives | Introduction of H-bonding donor, further functionalization via diazotization |

| Pyridazine N atoms | Coordination to metals, alkylation | Metal complexes, N-alkylated derivatives | Catalysis, supramolecular chemistry, ionic liquids |

Table 3: Reactive sites in 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine and potential synthetic transformations.

These diverse transformation possibilities make 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine a valuable building block in synthetic organic chemistry, with applications in the preparation of compounds for medicinal chemistry, materials science, and other fields requiring structurally complex molecules with specific functional group patterns .

Spectroscopic Properties and Structural Analysis

The spectroscopic properties of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine provide valuable information for its identification, structural confirmation, and purity assessment. While detailed spectroscopic data specifically for this compound may be limited in the available literature, general characteristics can be inferred based on structural features and comparison with similar compounds. Understanding these spectroscopic properties is essential for researchers working with this compound, as they provide critical tools for monitoring reactions, confirming synthetic success, and ensuring compound identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most informative analytical techniques for the structural characterization of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. The 1H NMR spectrum would be expected to show five distinct aromatic proton signals: two from the pyridazine ring and three from the substituted phenyl ring. The pyridazine protons would likely appear as doublets in the downfield region (approximately 7.5-9.0 ppm), with coupling constants typical for pyridazine systems (J ≈ 9-10 Hz). The three protons on the phenyl ring would show a more complex splitting pattern due to the substitution pattern, with the proton ortho to the nitro group experiencing the greatest deshielding effect and appearing furthest downfield. The 13C NMR spectrum would be expected to show ten distinct carbon signals, with the carbon bearing the nitro group and the carbons at positions 3 and 6 of the pyridazine ring appearing at characteristic chemical shifts. These spectroscopic features would be invaluable for confirming the structure and purity of synthesized samples of the compound.

Infrared Spectroscopy and Mass Spectrometry

Infrared (IR) spectroscopy and mass spectrometry provide complementary information for the characterization of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. In the IR spectrum, characteristic absorption bands would be expected for the C=N stretching of the pyridazine ring (approximately 1580-1620 cm-1), as well as the symmetric and asymmetric stretching vibrations of the nitro group (approximately 1530-1550 cm-1 and 1340-1380 cm-1, respectively). The C-Cl stretching vibrations would typically appear in the 750-800 cm-1 region. Mass spectrometry would provide molecular weight confirmation, with the molecular ion peak expected at m/z 270 (corresponding to the formula C10H5Cl2N3O2), accompanied by the characteristic isotope pattern for compounds containing two chlorine atoms. The fragmentation pattern would likely include losses of NO, NO2, and Cl, providing further structural confirmation. These spectroscopic techniques, when used in combination, offer robust tools for the unambiguous identification and characterization of the target compound.

Research Findings and Future Directions

The research landscape surrounding 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine and structurally related pyridazine derivatives is continually evolving, with new applications and synthetic methodologies being explored. While specific research focused exclusively on this compound may be limited in the current literature, studies on similar pyridazine derivatives provide valuable insights into potential research directions. These studies span multiple disciplines, including medicinal chemistry, materials science, and synthetic methodology development, highlighting the versatility and significance of this class of compounds .

Current Research Status

Current research related to pyridazine derivatives similar to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine focuses on several key areas. In medicinal chemistry, researchers are investigating the potential biological activities of pyridazine-based compounds, with particular interest in their applications as antihypertensive agents, antimicrobials, and anticancer compounds. Related 3-chloropyridazine derivatives have been utilized as intermediates in the synthesis of compounds with β-adrenergic blocking and vasodilator activities, demonstrating their value in drug discovery . In synthetic chemistry, new methodologies for the efficient synthesis and functionalization of pyridazine derivatives are being developed, including metal-catalyzed cross-coupling reactions for the direct functionalization of pyridazine rings and one-pot multi-component reactions to access complex pyridazine-based structures. These methodological advances are expanding the toolkit available for working with compounds like 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, potentially opening up new applications and streamlining synthetic processes .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving pyridazine derivatives provide crucial information for understanding how structural modifications affect biological activity, potentially guiding the rational design of new compounds based on the 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine scaffold. These studies typically involve synthesizing a series of analogs with systematic variations in substituents, followed by evaluation of their biological activities. For pyridazine derivatives, SAR studies have revealed that the nature and position of substituents significantly influence activity profiles. The presence of electron-withdrawing groups, such as nitro or chloro substituents, often enhances certain biological activities, possibly due to altered electronic distribution, lipophilicity, or specific interactions with biological targets. In the context of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, systematic modifications at the 3-position of the pyridazine ring (replacing the chloro group) and alterations to the substituents on the phenyl ring could provide valuable insights into structure-activity relationships for specific applications .

Future Research Opportunities

The future research landscape for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine presents numerous opportunities for innovation and discovery. Table 4 summarizes potential research directions that could further expand our understanding and utilization of this compound and related derivatives.

| Research Area | Potential Investigations | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Development of greener, more efficient synthesis routes; catalytic methods for selective functionalization | Improved accessibility; reduced environmental impact; novel derivatives |

| Medicinal Chemistry | Systematic modification and biological evaluation; targeted library synthesis | New lead compounds for specific therapeutic areas; SAR insights |

| Materials Science | Investigation of electronic and optical properties; incorporation into polymers or coordination compounds | Novel materials with tailored properties; applications in sensors or optoelectronics |

| Agrochemistry | Evaluation of herbicidal or pesticidal activities; structure optimization for agricultural applications | New crop protection agents; understanding of structure-activity relationships |

| Computational Studies | Molecular modeling; prop |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume